(S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride
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Overview
Description
“(S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride” is a chemical compound with the molecular formula C11H22N2O2 . It is a product of Thermo Scientific Chemicals and was originally part of the Acros Organics product portfolio .
Molecular Structure Analysis
The InChI Key for this compound is WPWXYQIMXTUMJB-UHFFFAOYNA-N . The SMILES representation is CC©©OC(=O)N1CCCC(CN)C1 .
Physical And Chemical Properties Analysis
This compound appears as a clear colorless liquid . It has a specific optical rotation of -10° to -20° (20°C, 589 nm) (c=1, methanol) .
Scientific Research Applications
Synthesis Techniques
The compound is involved in the synthesis of various piperidine derivatives through different chemical reactions. For example, it can be synthesized from piperidin-4-one hydrochloride through reduction and n-carbonylation processes, leading to tert-butyl-4-hydroxy pi-peridine-l-carboxylate, which can then be further modified to create specific derivatives such as 4-chloropiperidine hydrochloride (Zhang Guan-you, 2010). Another example involves the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles, indicating the compound's utility in creating structurally complex molecules with high stereoselectivity (A. I. Moskalenko & V. Boev, 2014).
Molecular Structure Characterization
Research has also focused on the molecular structure characterization of related compounds. For instance, the synthesis and structural analysis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a compound with a similar structure, were conducted using NMR spectroscopy and X-ray diffraction, providing insights into the molecular configurations and potential reactivity of such compounds (T. Moriguchi et al., 2014).
Role in Biological Compound Synthesis
The compound serves as a precursor or intermediate in the synthesis of biologically active compounds. For example, it has been used in the synthesis of derivatives that are key intermediates in the production of drugs such as crizotinib, highlighting its importance in the pharmaceutical industry (D. Kong et al., 2016). Furthermore, research into the synthesis of diverse piperidine derivatives indicates the compound's versatility and potential for creating a wide range of biologically active molecules (A. I. Moskalenko & V. Boev, 2014).
Safety And Hazards
properties
IUPAC Name |
tert-butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13;/h9H,4-8,12H2,1-3H3;1H/t9-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNNXYMAMJEVAA-FVGYRXGTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662563 |
Source
|
Record name | tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride | |
CAS RN |
1217702-57-2 |
Source
|
Record name | tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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